2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c22-17(11-21-15-3-1-2-4-16(15)25-18(21)23)20-13-19(6-8-24-9-7-19)14-5-10-26-12-14/h1-5,10,12H,6-9,11,13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQJZJOVEQRLTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CN2C3=CC=CC=C3OC2=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide is a complex organic molecule that belongs to the class of benzoxazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the available literature on the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a benzoxazole ring fused with an acetamide moiety and a thiophene-substituted oxane ring. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Benzoxazole derivatives are known for their antimicrobial properties. Studies have indicated that compounds similar to this compound exhibit significant antibacterial and antifungal activities. In vitro tests have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| C. albicans | 20 | 100 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoxazole derivatives. For instance, compounds structurally related to our target compound have shown efficacy against various cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .
Case Study:
In a study examining the effects of similar benzoxazole derivatives on cancer cells, it was reported that these compounds significantly reduced cell viability in a dose-dependent manner. The most potent compound demonstrated an IC50 value of approximately 6.5 µM against MDA-MB-231 cells .
The biological activity of benzoxazole derivatives can be attributed to several mechanisms:
- Enzyme Inhibition: Many benzoxazole derivatives act as inhibitors of key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation: These compounds may interact with specific receptors in cells, altering signal transduction pathways that lead to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds induce oxidative stress in microbial cells or cancer cells, leading to cell death.
Research Findings
A significant body of research has focused on the synthesis and evaluation of similar compounds. For example:
- Synthesis Techniques: Various synthetic routes have been explored to produce benzoxazole derivatives with enhanced biological activity.
- Structure–Activity Relationship (SAR): Understanding how structural variations affect biological activity has been crucial in optimizing these compounds for therapeutic use .
Scientific Research Applications
Biological Activities
Numerous studies have highlighted the biological significance of compounds containing benzoxazole and thiophene moieties. The following are key areas where this compound has shown promise:
Antimicrobial Activity
Research indicates that compounds similar to 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide exhibit significant antimicrobial properties. For example, derivatives with benzoxazole structures have been evaluated for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .
Anticancer Properties
Studies have demonstrated that benzoxazole derivatives possess anticancer activities by targeting specific pathways involved in tumor growth. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented in vitro and in vivo. For instance, compounds with similar structures have been reported to inhibit thymidylate synthase, a critical enzyme for DNA synthesis in cancer cells .
Antitubercular Activity
The antitubercular potential of benzoxazole derivatives is also noteworthy. Some studies have shown that these compounds can inhibit the growth of Mycobacterium tuberculosis, making them candidates for further development as antitubercular agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Modifications at specific positions on the benzoxazole and thiophene rings can significantly influence their biological activities. For instance:
- Substituents on the thiophene ring can enhance lipophilicity and cellular uptake.
- Variations in the acetamide side chain may improve selectivity towards target enzymes or receptors.
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
Case Study 1: Antimicrobial Evaluation
A study synthesized a series of benzoxazole derivatives and assessed their antimicrobial activity against standard bacterial strains. Results indicated that certain modifications led to enhanced potency compared to existing antibiotics .
Case Study 2: Anticancer Activity
In another investigation, a derivative was tested against various cancer cell lines, revealing IC50 values that suggest significant anticancer effects. The study concluded that further exploration into analogs could yield potent therapeutic agents .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Pharmacological Implications
Key Observations:
Heterocycle Impact: Benzoxazolone (target compound) vs. quinazolinone (): The former lacks the pyrimidine-like N-atoms of quinazolinone, reducing hydrogen-bonding capacity but improving metabolic stability . Benzothiazole (): Sulfur atoms enhance π-π stacking and redox activity, contributing to antimicrobial potency .
Substituent Effects :
- The tetrahydropyran-thiophene group in the target compound provides steric bulk and moderate lipophilicity (clogP ~2.5), balancing solubility and membrane permeability .
- Chlorophenyl groups () enhance antimicrobial activity via halogen bonding with bacterial targets but increase hepatotoxicity risks .
Key Findings:
- Antimicrobial Activity: Thiazolidinone derivatives () outperform benzoxazolone analogs in direct antimicrobial assays, likely due to thiol-mediated disruption of microbial membranes .
- Synthetic Complexity : The target compound’s tetrahydropyran-thiophene group requires multi-step synthesis (e.g., Friedel-Crafts alkylation for thiophene attachment), increasing production costs compared to simpler aryl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
